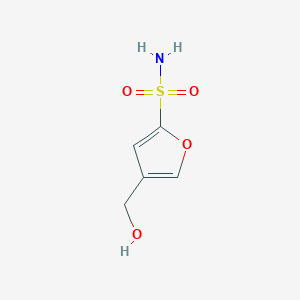

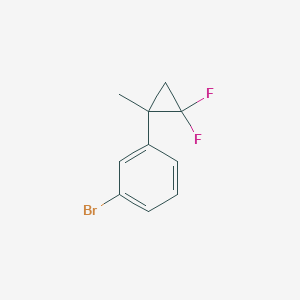

![molecular formula C26H19ClN4O2S B2385811 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 2034588-68-4](/img/structure/B2385811.png)

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to the class of pyrrolopyrimidine derivatives . Pyrrolopyrimidines are known to exhibit diverse biological activities and are considered significant in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains phenyl and chlorophenyl substituents, as well as a thioacetamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, pyrrolopyrimidines are generally known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition and substitution reactions .Aplicaciones Científicas De Investigación

Antiasthma and Mediator Release Inhibitors

Research into related pyrimidine structures has demonstrated potential applications in the treatment of asthma. The human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors, suggesting a pathway for the development of new antiasthma agents (Medwid et al., 1990).

Antibacterial Agents

Studies have synthesized and evaluated various pyrimidine derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008).

Antifolate Inhibitors

Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor and antibacterial properties. These studies found certain derivatives to be more potent than established compounds against human TS, showcasing their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives have been synthesized and displayed considerable antimicrobial activity against various microorganisms. This suggests their utility in developing new antimicrobial treatments (Mistry et al., 2009).

Antioxidant Activity

Compounds related to the queried chemical structure have been synthesized and tested for their antioxidant activity. Certain derivatives demonstrated significant antioxidant properties, indicating their potential in oxidative stress-related conditions (Dhakhda et al., 2021).

Antitumor Activity

Thienopyrimidine linked to rhodanine derivatives have been prepared and evaluated for their antitumor activity. Some compounds were found to have antibacterial potency and significant antitumor activity against various cancer cell lines, emphasizing their potential in cancer therapy (Kerru et al., 2019).

Direcciones Futuras

Pyrrolopyrimidines, including the compound , are of significant interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in drug development.

Propiedades

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN4O2S/c27-18-11-13-20(14-12-18)31-25(33)24-23(21(15-28-24)17-7-3-1-4-8-17)30-26(31)34-16-22(32)29-19-9-5-2-6-10-19/h1-15,28H,16H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAWEYHWMRSILK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

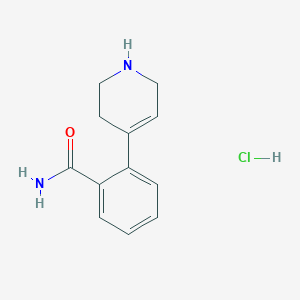

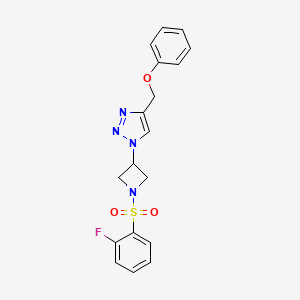

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

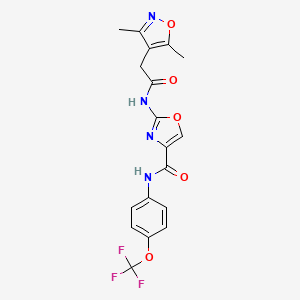

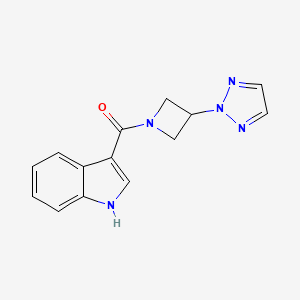

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

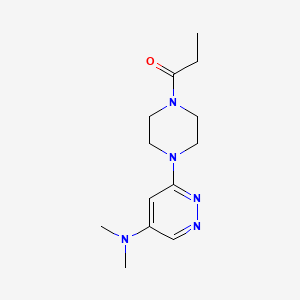

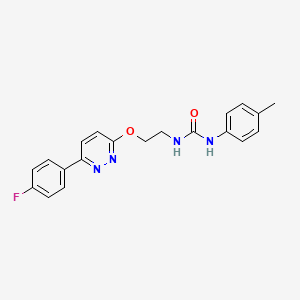

![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)